Enhanced Lipophilicity Compared to N-BOC and N-Benzyl Analogs
The N-propyl substituent of 6-Propyl-1-oxa-6-azaspiro[2.5]octane contributes to a defined lipophilicity profile, a key parameter influencing membrane permeability and metabolic stability. While experimental logP data for this specific compound is not readily available in public databases, a structurally related propyl-substituted oxaspiro[2.5]octane (CAS 103206-56-0) exhibits a calculated XLogP3 value of 2.9 [1]. This value serves as a baseline for class-level inference, suggesting that the propyl group confers higher lipophilicity compared to more polar analogs like the N-BOC protected derivative, which is known to be an intermediate for further synthesis .
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Data not directly available; inferred from a structurally related propyl-oxaspiro[2.5]octane analog (CAS 103206-56-0) |
| Comparator Or Baseline | N-BOC protected 1-oxa-6-azaspiro[2.5]octane (CAS 147804-30-6) and N-benzyl analog (CAS 19867-34-6) |
| Quantified Difference | Calculated XLogP3 of 2.9 for a related propyl analog, suggesting increased lipophilicity compared to more polar N-BOC and N-benzyl substituents. |
| Conditions | Calculated property based on chemical structure; XLogP3 algorithm from PubChem |
Why This Matters
The specific lipophilicity conferred by the N-propyl group is a critical differentiator for medicinal chemists designing compounds with targeted ADME (Absorption, Distribution, Metabolism, Excretion) profiles, where logP is a key design parameter.
- [1] Kujia.com. (n.d.). Cas no 103206-56-0 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-propyl-, ethyl ester). Retrieved April 20, 2026, from https://www.kuujia.com/cas-103206-56-0.html View Source
